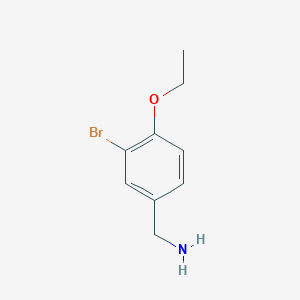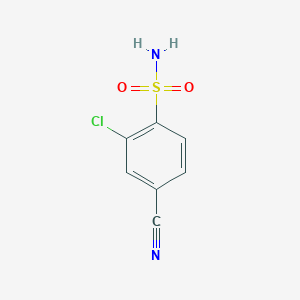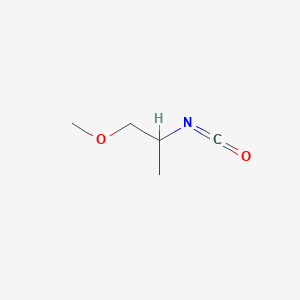
4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide
Overview
Description
4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide, also known as 4-TPAI, is a thiophene-based compound that has been studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, as well as a mechanism of action that can be used to further explore its potential applications.
Scientific Research Applications
Synthesis and Antagonist Activity
- 4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide derivatives have been synthesized with a focus on compounds exhibiting 5-HT2 antagonist activity. This includes the synthesis of benzo[b]thiophenes demonstrating potent in vitro antagonist activity (Watanabe, Yoshiwara, & Kanao, 1993).
Novel Spiropyrrolidines Synthesis
- Research has been conducted on the regioselective synthesis of novel spiropyrrolidines derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid. This includes molecular orbital calculations to investigate the cycloaddition process, contributing to the development of thiophenic drugs (Verma, Arora, Jose, Joshi, Pardasani, & Pardasani, 2009).
Antibacterial Properties
- A study on the synthesis and antibacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to talented antibacterial activity. This highlights the potential of these compounds in antibacterial applications (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Urotensin-II Receptor Antagonists
- Benzo[b]thiophene-2-carboxamide derivatives, possessing an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, have been synthesized and evaluated as potent urotensin-II receptor antagonists. This research contributes to the understanding of UT binding affinities and the potential therapeutic applications (Lim, Woo, Ko, Lee, Oh, & Yi, 2016).
Mycobacterium Tuberculosis GyrB Inhibitors
- Research on thiazole-aminopiperidine hybrid analogues has led to the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This includes the study of compounds with significant inhibition activity and minimal cytotoxicity, highlighting their potential in antituberculosis therapy (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
properties
IUPAC Name |
N-propan-2-yl-4-[(3-thiophen-2-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-15(2)22-19(23)20(8-10-21-11-9-20)14-16-5-3-6-17(13-16)18-7-4-12-24-18/h3-7,12-13,15,21H,8-11,14H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHVGLCULQNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCNCC1)CC2=CC(=CC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)

![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)


